molecular formula C12H12N2O2 B8306463 1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8306463
M. Wt: 216.24 g/mol
InChI Key: VPRYTWJJTHHMAL-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

A solution of 1.5 g of 3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in 50 ml of ethanol is hydrogenated in the presence of 0.1 g of 5% palladium on carbon. When the hydrogenation is complete, the catalyst is removed and the filtrate is concentrated and the residue is recrystallised from ethyl acetate/petroleum ether. The title compound is obtained in the form of pale pink crystals with m.p. 137°-139° C. and Rf=0.47 on thin-layer silica gel plates in the system methylene chloride/methanol (15:1).
Name
3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]2[C:4]([C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=3)([CH2:5]2)[C:3]1=[O:18]>C(O)C.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]23[CH2:5][CH:6]2[C:7](=[O:8])[N:2]([CH3:1])[C:3]3=[O:18])=[CH:14][CH:13]=1

Inputs

Step One
Name
3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
1.5 g
Type
reactant
Smiles
CN1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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